Rimonabant-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rimonabant-d10 is a deuterium-labeled version of Rimonabant . It’s used as an internal standard for the quantification of Rimonabant by GC or LC-MS . Rimonabant is a cannabinoid 1 (CB1) receptor antagonist with a Ki of 5.6 nM . It’s selective for CB1 over CB2 receptors .
Molecular Structure Analysis
Rimonabant-d10 has a molecular formula of C22H11Cl3D10N4O and a formula weight of 473.8 . Its InChi Code is InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)/i2D2,3D2,4D2,11D2,12D2 .Physical And Chemical Properties Analysis
Rimonabant-d10 is a solid under normal conditions . It is soluble in chloroform .Scientific Research Applications
Obesity and Metabolic Syndrome : Rimonabant has shown effectiveness in reducing obesity-associated hepatic steatosis and features of metabolic syndrome in obese Zucker fa/fa rats. This includes improvements in inflammation, dyslipidemia, and increased levels of the anti-inflammatory hormone adiponectin (Gary-Bobo et al., 2007).
Effects on Lipid Profile : It has been found to improve metabolic risk factors, including adiponectin levels, in overweight patients with dyslipidemia (Després et al., 2005).
Antidepressant Activity : Initially, rimonabant showed antidepressant-like effects in mice, comparable to the tricyclic antidepressant imipramine. However, these effects diminished after extended treatment, suggesting a complex interaction with mood regulation (Lee et al., 2009).
Psychiatric Side Effects : Chronic treatment with rimonabant resulted in depression-like phenotype in rodent models, including increased immobility time in the forced swim test and reduced consumption of sucrose-sweetened water, indicative of anhedonia (Beyer et al., 2010).
Type 2 Diabetes : Rimonabant has shown efficacy in overweight or obese patients with type 2 diabetes, improving HbA1c levels and cardiovascular and metabolic risk factors (Scheen et al., 2006).
Cardiometabolic Risk Factors : It has been shown to consistently reduce body weight, waist circumference, triglycerides, blood pressure, insulin resistance, and C-reactive protein levels, while increasing HDL cholesterol concentrations in overweight/obese patients (Scheen, 2008).
Impact on Fear-Promoting Effects : A study found that rimonabant, when injected into the brain, caused a sustained fear response in mice, suggesting a complex interaction with emotional processing (Micale et al., 2019).
Potential in Treating Other Conditions : Rimonabant has been suggested to have potential roles beyond obesity management, such as in treating tobacco smoking and cardiometabolic risk factors (Gelfand & Cannon, 2006).
Safety And Hazards
Future Directions
The development of peripheral CB1 blockers, characterized by low brain penetrance, has been a focus in recent years . These molecules seem to overcome the neuropsychiatric negative effects previously observed with brain-penetrant CB1 inhibitors, while retaining or even outperforming their efficacy . The mechanisms of action of these peripherally restricted compounds are only beginning to emerge . Further studies are needed to better establish the benefit-to-risk profile of these drugs and define their place in obesity and diabetes management .
properties
IUPAC Name |
5-(4-chlorophenyl)-N-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)/i2D2,3D2,4D2,11D2,12D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCPYUJPEARBJL-ODKVXHBQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])NC(=O)C2=NN(C(=C2C)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl)([2H])[2H])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rimonabant-d10 |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.